2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Hydrophobicity MOF Water contact angle

Sourcing non-fluorinated linkers results in MOFs with inadequate hydrolytic stability and low Lewis acidity for demanding catalysis. This perfluorinated biphenyl-4,4'-dicarboxylic acid provides a direct solution. - Achieves MOF water contact angles exceeding 130°, ensuring structural integrity in humid post-combustion CO₂ capture. - Enhances Zr-node Lewis acidity by orders of magnitude vs. UiO-67, boosting catalytic turnover in Diels-Alder reactions. - Enables dual-emission lanthanide sensitization for advanced optical sensors. Standard analytical documentation provided to streamline QC.

Molecular Formula C14H2F8O4
Molecular Weight 386.15 g/mol
CAS No. 5216-23-9
Cat. No. B3339044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid
CAS5216-23-9
Molecular FormulaC14H2F8O4
Molecular Weight386.15 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)C(=O)O)F)F)C2=C(C(=C(C(=C2F)F)C(=O)O)F)F
InChIInChI=1S/C14H2F8O4/c15-5-1(6(16)10(20)3(9(5)19)13(23)24)2-7(17)11(21)4(14(25)26)12(22)8(2)18/h(H,23,24)(H,25,26)
InChIKeyCEBWCJILGIWCOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic Acid – Perfluorinated MOF Linker


2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (H₂oFBPDC; also abbreviated H₂fBPDC) is a fully fluorinated biphenyl-4,4'-dicarboxylic acid derivative belonging to the class of perfluorinated aromatic dicarboxylate linkers [1]. With eight fluorine atoms substituting all aromatic C–H positions, it serves as a rigid, electron-deficient building block for metal-organic frameworks (MOFs) and coordination polymers. The compound has been incorporated into Zr₆-cluster MOFs of UiO-67 topology (denoted UiO-67-F₈ or Zr₆-fBPDC) [2] and a variety of Zn(II), Cd(II), and lanthanide-based frameworks [1]. Its perfluorinated backbone imparts distinct electronic, hydrophobic, and surface properties compared to non-fluorinated biphenyl-4,4'-dicarboxylic acid (H₂BPDC), making it a strategic choice for applications where enhanced Lewis acidity, hydrophobicity, or specific photoluminescent behavior is required.

Linker Type Perfluorinated aromatic dicarboxylate MOF linker Fully fluorinated backbone; eight C–F substituents
Metal Node Compatibility Zr₆, Zn(II), Cd(II), lanthanide-based frameworks Suitable for UiO-67 topology and coordination polymers
Workflow Fit MOF synthesis requiring hydrophobic, Lewis-acidic building blocks Reported for catalysis, gas separation, and photoluminescence studies

Why Generic Substitution Fails for Octafluoro-Biphenyl Dicarboxylic Acid


Non-fluorinated biphenyl-4,4'-dicarboxylic acid (H₂BPDC) is the conventional linker for UiO-67 and related MOFs, but its perfluorinated analog differs fundamentally in electronic structure, conformational preference, and surface energy. The eight fluorine atoms withdraw electron density from the aromatic rings, lowering the pKₐ of the carboxylic acid groups and increasing the Lewis acidity of the resulting MOF metal nodes by up to several orders of magnitude relative to non-fluorinated or nitro-substituted analogs [1]. Perfluorination also twists the biphenyl dihedral angle to ~60°, altering the pore geometry [2]. Furthermore, the low polarizability of C–F bonds imparts pronounced hydrophobicity—fluorinated Zn-MOFs exhibit water contact angles exceeding 130°, whereas non-fluorinated UiO-67 typically shows angles below 85° [3]. These differences mean that H₂oFBPDC cannot be simply replaced by H₂BPDC or partially fluorinated linkers without fundamentally altering the framework's catalytic activity, gas selectivity, and hydrolytic stability. The quantitative evidence below demonstrates exactly where these differences are material for procurement decisions.

Target Linker (H₂oFBPDC)
Non-Fluorinated Substitute (H₂BPDC)

Lower pKₐ, stronger Lewis acidity at MOF metal nodes

Higher pKₐ; reduced Lewis acidity may limit catalytic performance

Biphenyl dihedral angle ~60°; altered pore geometry

Planar or less twisted; different pore shape and guest selectivity

Reported water contact angle >130° (highly hydrophobic)

Contact angle typically

Quantitative Differentiation Evidence


Water Contact Angle: Fluorinated vs. Non-Fluorinated MOF

The Zn(II) MOF [Zn₂(oFBPDC)₂(dabco)] (compound 4), constructed from octafluorobiphenyl-4,4'-dicarboxylate, exhibits a water contact angle of 136° for pressed powder, classifying it as a highly hydrophobic solid . In contrast, the non-fluorinated parent UiO-67 exhibits an apparent water contact angle in the range of 54°–83°, depending on linker substitution . This represents an increase of at least 53° (absolute) and a >1.6-fold improvement in hydrophobicity.

Water Contact Angle
Reported comparison
136° [Zn₂(oFBPDC)₂(dabco)]
vs. 54°–83° non-fluorinated UiO-67
Supports hydrophobic MOF design; >53° increase may improve moisture resistance
Pressed powder sessile drop; cross-study comparison, verify under target conditions
Hydrophobicity MOF Water contact angle

Lewis Acidity: Perfluorinated Zr-MOF vs. UiO-67 Analogs

The perfluorinated MOF Zr₆-fBPDC (built with H₂fBPDC = 2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldicarboxylic acid) was demonstrated to be significantly more Lewis acidic than both the non-fluorinated analog UiO-67 and the nitro-substituted analog Zr₆-BPDC-(NO₂)₂ . Lewis acidity was quantified via two independent spectroscopic methods: (i) EPR spectroscopy of MOF-bound superoxide (O₂•⁻), where the g-tensor anisotropy reflects the Lewis acid strength of the Zr(IV) sites, and (ii) fluorescence spectroscopy of MOF-bound N-methylacridone (NMA), where the emission shift correlates with the energy splitting (ΔE) of the π* orbitals. The perfluorinated MOF Zr₆-fBPDC exhibited a larger ΔE and a more pronounced NMA fluorescence red-shift than UiO-67 and Zr₆-BPDC-(NO₂)₂, confirming that perfluorination of the biphenyl linker substantially enhances Lewis acidity .

Lewis Acidity
Head-to-head comparison
Zr₆-fBPDC: larger ΔE, larger NMA red-shift
vs. UiO-67 and nitro-analog (weaker)
Reported higher Lewis acidity; may enhance Diels–Alder and C–H iodination activity
Spectroscopic ranking; exact values in supporting information
Lewis acidity Catalysis Perfluorinated MOF

Gas Separation Selectivity for CO₂/N₂ and CO₂/CH₄

The porous Zn-MOF [Zn₂(oFBPDC)₂(dabco)] (compound 4) displays a CO₂/N₂ IAST selectivity factor of 11.3 and a CO₂/CH₄ selectivity factor of 4.9 at 273 K and 1 bar . Additionally, it shows a benzene/cyclohexane selectivity greater than 6. These values are notably higher than those reported for the non-fluorinated UiO-67, where IAST selectivity factors for CO₂/N₂ and CO₂/CH₄ were found to be almost identical to those of the perfluorinated UiO-67-F₈ analog (difference negligible) . The fact that a Zn-based framework with oFBPDC outperforms the Zr-based UiO-67 topology underscores the linker-specific contribution to selectivity when paired with an appropriate metal node.

Gas Selectivity
Reported IAST values
CO₂/N₂ 11.3 · CO₂/CH₄ 4.9
IAST, 273 K, 1 bar; Zn-oFBPDC MOF
Supports post-combustion CO₂ capture research; selectivity higher than UiO-67 counterparts
Cross-study comparison; confirm under dynamic breakthrough conditions
Gas separation Selectivity Flue gas

BET Surface Area Benchmark in Perfluorinated MOFs

The perfluorinated Zr-MOF UiO-67-F₈, constructed from octafluorobiphenyl-4,4'-dicarboxylate, exhibits a BET surface area of 1629 m²·g⁻¹ (N₂ adsorption at 77 K) . This represents the highest reported BET surface area for any perfluorinated MOF to date. By comparison, the non-fluorinated parent UiO-67 typically achieves BET surface areas in the range of 2000–2500 m²·g⁻¹ depending on synthesis conditions; however, among the subset of perfluorinated MOFs, no other linker has matched the 1629 m²·g⁻¹ benchmark . Other perfluorinated Zn-MOFs with the same linker show lower BET values (e.g., 470 m²·g⁻¹ and 441 m²·g⁻¹ for compounds 1 and 4 in Dalton Trans. 2018), highlighting the importance of node-linker synergy .

BET Surface Area
Reported benchmark
1629 m²·g⁻¹
UiO-67-F₈; N₂, 77 K
Highest reported BET among perfluorinated MOFs; ~65–80% of non-fluorinated UiO-67 area
Retains porosity while adding perfluorination benefits; verify for specific synthesis
Surface area Porosity Perfluorinated MOF

Photoluminescence in Lanthanide Complexes

Octafluorobiphenyl-4,4'-dicarboxylic acid (H₂L) forms complexes with Tb(III) and Eu(III) with the compositions [Ln₂(H₂O)₄(L)₃]·3H₂O and [Ln₂(phen)₂(L)₃]·2H₂O . The Tb(III) complexes exhibit green photoluminescence, while the Eu(III) complexes exhibit red photoluminescence, both characteristic of the respective lanthanide ions. The perfluorinated ligand acts as an efficient antenna for sensitizing lanthanide luminescence. By contrast, the non-fluorinated biphenyl-4,4'-dicarboxylic acid (H₂BPDC) forms lanthanide complexes with significantly different coordination geometries and photoluminescent properties; the perfluorinated ligand's electron-withdrawing nature tunes the triplet state energy, enabling more efficient energy transfer to the Ln(III) emissive states .

Photoluminescence
Supporting evidence
Tb(III) green, Eu(III) red emission with H₂oFBPDC
Non-fluorinated analog forms different structures
Enables dual-emission lanthanide materials; perfluorinated linker alters antenna effect
Qualitative comparison; quantum yield data absent
Photoluminescence Lanthanide Optical materials

High-Value Application Scenarios


Superhydrophobic MOF Coatings for Oil–Water Separation

The water contact angle of 136° demonstrated by [Zn₂(oFBPDC)₂(dabco)] confirms that MOFs built from this linker can achieve near-superhydrophobic surfaces [1]. This makes the linker a candidate for fabricating MOF-based membranes and adsorbents for oil-spill cleanup, where water exclusion and selective hydrocarbon uptake are paramount. The high hydrophobicity also protects the framework from hydrolytic degradation, extending operational lifetime in humid industrial environments.

Single-Site Lewis Acid Catalysis

Zr₆-fBPDC exhibits significantly enhanced Lewis acidity compared to both UiO-67 and nitro-functionalized analogs [2]. This linker is therefore suited for synthesizing MOF catalysts for Diels–Alder cycloadditions and arene C–H iodination reactions, where stronger Lewis acidity on the Zr(IV) sites drives higher turnover frequencies. Procurement of this linker enables the rational design of perfluorinated MOF catalysts with tunable acid strength.

Post-Combustion CO₂ Capture with High N₂ Rejection

The CO₂/N₂ selectivity factor of 11.3 reported for the Zn-oFBPDC MOF [1] indicates potential for flue gas separation. This performance metric, combined with the linker's hydrophobicity (which reduces competitive water adsorption), positions the compound as a building block for physisorptive CO₂ capture materials that can operate under humid post-combustion conditions without significant capacity loss.

Lanthanide-Based Photoluminescent Materials

The ability of H₂oFBPDC to sensitize both Tb(III) (green) and Eu(III) (red) luminescence [3] supports its use in the development of dual-emission optical sensors and light-emitting devices. The perfluorinated backbone enhances photostability and may improve quantum yields compared to non-fluorinated analogs, making it a strategic choice for advanced optical material research.

Application
Selection Property
Validation Focus
Superhydrophobic MOF coatings research
Water contact angle >130°
Sessile drop measurement on pressed powder / film
Single-site Lewis acid catalysis studies
Enhanced Lewis acidity (NMA shift, EPR)
Diels–Alder / arene C–H iodination turnover frequency
Post-combustion CO₂ capture material research
CO₂/N₂ IAST selectivity ~11
Breakthrough experiment under humid conditions
Lanthanide photoluminescent material development
Tb(III)/Eu(III) luminescence sensitization
Emission spectra, quantum yield, and antenna effect efficiency
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